molecular formula C11H14O2 B3054079 2H-Pyran-2-ol, tetrahydro-4-phenyl- CAS No. 58068-76-1

2H-Pyran-2-ol, tetrahydro-4-phenyl-

Cat. No. B3054079
CAS RN: 58068-76-1
M. Wt: 178.23 g/mol
InChI Key: BEMGHXANWUIWGQ-UHFFFAOYSA-N
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Description

2H-Pyran-2-ol, tetrahydro-4-phenyl- , also known as tetrahydro-4H-pyran-4-ol , is an organic compound with the chemical formula C5H10O2 . It consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom. The compound is a colorless volatile liquid . Its structure is depicted below:


Synthesis Analysis

One classic procedure for synthesizing tetrahydropyran involves the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel . The reaction proceeds as follows:


Chemical Reactions Analysis

Tetrahydropyran derivatives are more commonly encountered than the parent compound. Specifically, 2-tetrahydropyranyl (THP-) ethers are widely used in organic synthesis. These ethers serve as protecting groups for alcohols. Alcohols react with 3,4-dihydropyran to form THP ethers, which are resilient to various reactions. Acid-catalyzed hydrolysis restores the parent alcohol . The protection and deprotection steps are illustrated below:


Physical And Chemical Properties Analysis

  • Refractive Index : 1.462 (n20/D)

Safety And Hazards

  • LDLo (Oral, Rat) : 3000 mg/kg

properties

IUPAC Name

4-phenyloxan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMGHXANWUIWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479444
Record name 2H-Pyran-2-ol, tetrahydro-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Pyran-2-ol, tetrahydro-4-phenyl-

CAS RN

58068-76-1
Record name 2H-Pyran-2-ol, tetrahydro-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyran-2-ol, tetrahydro-4-phenyl-
Reactant of Route 2
2H-Pyran-2-ol, tetrahydro-4-phenyl-
Reactant of Route 3
2H-Pyran-2-ol, tetrahydro-4-phenyl-
Reactant of Route 4
2H-Pyran-2-ol, tetrahydro-4-phenyl-
Reactant of Route 5
2H-Pyran-2-ol, tetrahydro-4-phenyl-
Reactant of Route 6
2H-Pyran-2-ol, tetrahydro-4-phenyl-

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